

IUPAC name for Methyl 3-(trifluoromethyl)picolinate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 3-(trifluoromethyl)picolinate**

Cat. No.: **B1420764**

[Get Quote](#)

An In-depth Technical Guide to **Methyl 3-(trifluoromethyl)picolinate**: Properties, Synthesis, and Applications for Advanced Research

Executive Summary

Methyl 3-(trifluoromethyl)picolinate is a fluorinated heterocyclic compound of significant interest to the chemical, pharmaceutical, and agrochemical industries. Its formal IUPAC name is methyl 3-(trifluoromethyl)pyridine-2-carboxylate. The strategic placement of a trifluoromethyl group on the picolinate framework imparts unique physicochemical properties that are highly desirable in the design of bioactive molecules. This guide provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis and characterization, an analysis of its spectroscopic profile, and a discussion of its critical role as a building block in modern drug discovery and materials science. The information is tailored for researchers, medicinal chemists, and process development scientists who require a deep technical understanding of this versatile reagent.

Introduction: The Strategic Value of Fluorinated Heterocycles

In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for optimizing drug-like properties.^{[1][2]} The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to enhance metabolic stability,

increase lipophilicity, and modulate the acidity or basicity of nearby functional groups, often leading to improved potency and pharmacokinetic profiles.[\[1\]](#)[\[3\]](#)

When this powerful functional group is appended to a heterocyclic scaffold like pyridine, the resulting building block becomes exceptionally valuable. Pyridine rings are prevalent in a vast number of pharmaceuticals due to their ability to engage in hydrogen bonding and other key binding interactions with biological targets. **Methyl 3-(trifluoromethyl)picolinate** combines these advantageous features, presenting a synthetically accessible starting point for the development of novel therapeutics and advanced materials. This document serves as a senior-level scientific resource, elucidating the essential technical details required to effectively utilize this compound in a research and development setting.

Chemical Identity and Physicochemical Properties

Accurate identification is the foundation of reproducible science. The key identifiers and computed properties of **Methyl 3-(trifluoromethyl)picolinate** are summarized below.

Identifier	Value	Source
IUPAC Name	methyl 3-(trifluoromethyl)pyridine-2-carboxylate	N/A
Common Name	Methyl 3-(trifluoromethyl)picolinate	[4]
CAS Number	588702-69-6	[4]
Molecular Formula	C ₈ H ₆ F ₃ NO ₂	[4]
Molecular Weight	205.13 g/mol	[4]
Synonyms	methyl 3-trifluoro-2-pyridinecarboxylate, Methyl 3-(trifluoromethyl)pyridine-2-carboxylate	[4]

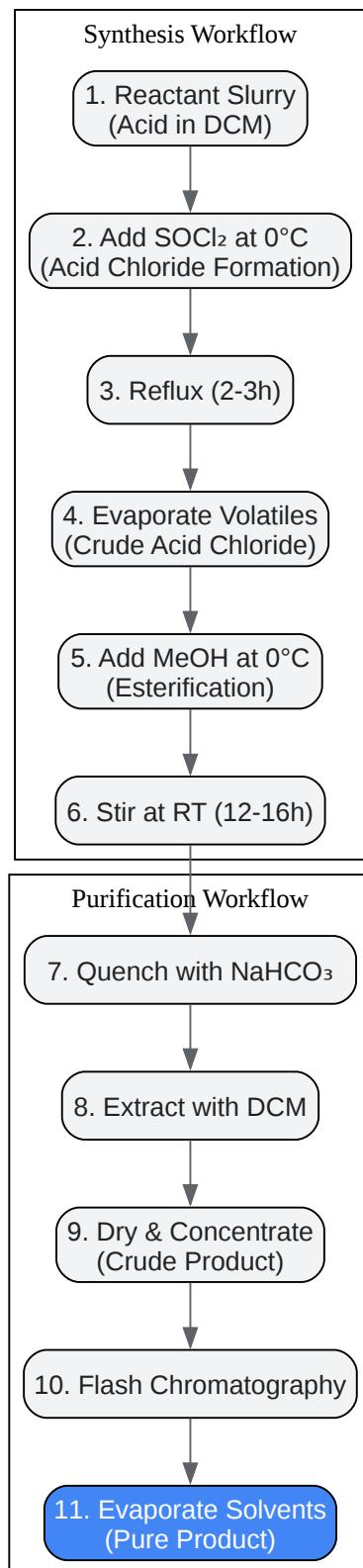
Synthesis and Purification: A Validated Workflow

The synthesis of **Methyl 3-(trifluoromethyl)picolinate** is most reliably achieved through the esterification of its parent carboxylic acid, 3-(trifluoromethyl)picolinic acid. The following protocol is a robust, self-validating method that includes in-process controls and purification steps to ensure high purity of the final product.

Experimental Protocol: Synthesis via Acid Chloride

This two-step, one-pot procedure is chosen for its efficiency and high conversion rate. Thionyl chloride (SOCl_2) is used to form the intermediate acid chloride, which readily reacts with methanol. The byproducts of the first step (SO_2 and HCl) are gaseous, which simplifies the reaction workup.

Materials:


- 3-(trifluoromethyl)picolinic acid
- Thionyl chloride (SOCl_2)
- Anhydrous Methanol (MeOH)
- Anhydrous Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel (for chromatography)
- Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Methodology:

- Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N_2 or Ar), add 3-(trifluoromethyl)picolinic acid (1.0 eq).

- Acid Chloride Formation: Suspend the acid in anhydrous DCM (approx. 10 mL per gram of acid). Slowly add thionyl chloride (1.5 eq) dropwise at 0 °C.
 - Causality Insight: The excess SOCl_2 ensures complete conversion to the acid chloride. The reaction is performed at 0 °C initially to control the exothermic reaction and minimize side reactions.
- Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO_2).
- Solvent Removal: Cool the reaction to room temperature and carefully remove the solvent and excess thionyl chloride in vacuo. This step drives the reaction to completion and removes volatile reagents.
- Esterification: Re-dissolve the crude acid chloride residue in anhydrous DCM. Cool the flask to 0 °C and slowly add anhydrous methanol (3.0 eq).
 - Causality Insight: The reaction is highly exothermic. A controlled addition of methanol at low temperature prevents side product formation.
- Reaction Completion: Allow the reaction to stir at room temperature overnight (12-16 hours) to ensure complete esterification.
- Workup and Extraction: Quench the reaction by slowly adding saturated NaHCO_3 solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM. Combine the organic layers.
 - Trustworthiness Check: The bicarbonate quench neutralizes any remaining acid, a critical step for preventing product degradation during concentration.
- Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO_4 , filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

- Final Product: Combine the pure fractions and remove the solvent in vacuo to yield **Methyl 3-(trifluoromethyl)picolinate** as a solid or oil.

[Click to download full resolution via product page](#)*Fig 1. Synthesis and Purification Workflow.*

Spectroscopic Characterization Profile

Structural confirmation is achieved through a combination of spectroscopic techniques. The following data are representative of what is expected for a pure sample of **Methyl 3-(trifluoromethyl)picolinate**.^[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR (400 MHz, CDCl_3): The proton NMR is expected to show three distinct signals in the aromatic region corresponding to the pyridine ring protons, and a singlet in the upfield region for the methyl ester protons.
- ^{13}C NMR (101 MHz, CDCl_3): The carbon NMR will show signals for the ester carbonyl, the pyridine ring carbons, the methyl carbon, and a characteristic quartet for the trifluoromethyl carbon due to C-F coupling.

^1H NMR (Expected)	Chemical Shift (δ) ppm	Multiplicity	Assignment
Aromatic	8.60 - 8.75	d	H6
Aromatic	8.00 - 8.15	d	H4
Aromatic	7.45 - 7.60	dd	H5
Methyl Ester	3.95 - 4.05	s	$-\text{OCH}_3$

¹³ C NMR (Expected)	Chemical Shift (δ) ppm	Multiplicity	Assignment
Carbonyl	~165	s	C=O
Aromatic	~150	s	C2
Aromatic	~148	s	C6
Aromatic	~138	s	C4
Aromatic	~133	q	C3
Aromatic	~125	s	C5
Trifluoromethyl	~122	q	-CF ₃
Methyl Ester	~53	s	-OCH ₃

Infrared (IR) and Mass Spectrometry (MS)

- IR Spectroscopy: Key stretches will confirm the presence of the main functional groups.
- Mass Spectrometry: Electron Ionization (EI-MS) will show the molecular ion peak and predictable fragmentation patterns.

IR (Expected)	Wavenumber (cm ⁻¹)	Assignment
C=O Stretch	1720 - 1740	Ester Carbonyl
C-F Stretch	1300 - 1350	Trifluoromethyl
C-O Stretch	1250 - 1290	Ester C-O
Aromatic C=C	1580 - 1610	Pyridine Ring

MS (Expected)	m/z	Assignment
Molecular Ion	205.04	$[M]^+$
Fragment	174.03	$[M - OCH_3]^+$
Fragment	146.04	$[M - COOCH_3]^+$

Applications in Research and Drug Development

Methyl 3-(trifluoromethyl)picolinate is not an end product but a high-value intermediate. Its utility stems from the strategic combination of its reactive ester handle and the influential $-CF_3$ group on a biologically relevant scaffold.

- Medicinal Chemistry: The ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a key attachment point for building more complex molecules. The trifluoromethyl group enhances metabolic stability and binding affinity, making this a desirable core for libraries targeting kinases, proteases, and other enzyme classes.^{[3][6]} For example, related trifluoromethyl-aryl structures have been pivotal in developing potent inhibitors of the mTOR pathway for cancer therapy.^[6]
- Agrochemicals: The trifluoromethyl-pyridine motif is a known toxophore in various herbicides and pesticides.^[7] This compound serves as a precursor for novel crop protection agents where enhanced stability and potency are required.
- Materials Science: Fluorinated organic compounds are used in the development of polymers and liquid crystals. The polarity and rigidity of this molecule make it a candidate for incorporation into advanced materials with specific electronic or physical properties.

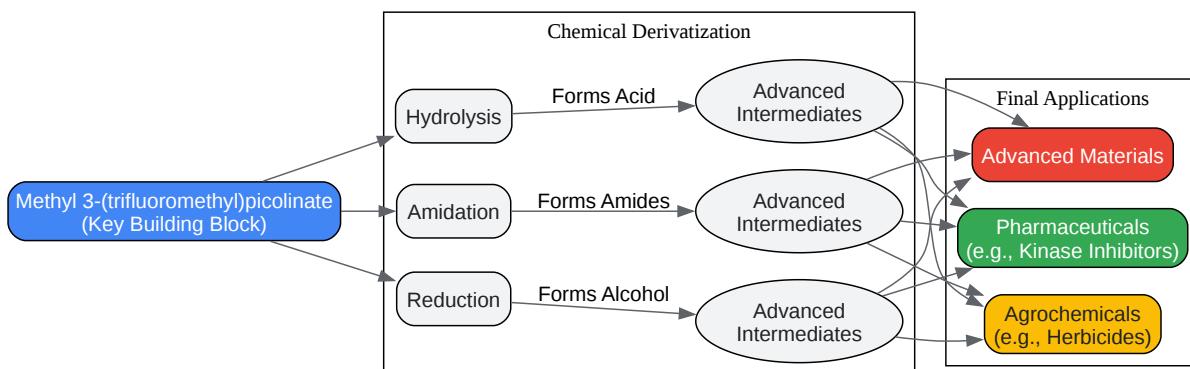

[Click to download full resolution via product page](#)

Fig 2. Role as a versatile chemical building block.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential. While a specific safety data sheet (SDS) for this exact compound may vary by supplier, the hazards are predictable based on related structures.[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Hazard Identification:
 - May cause skin irritation (H315).[\[10\]](#)
 - May cause serious eye irritation (H319).[\[10\]](#)
 - May cause respiratory irritation (H335).[\[10\]](#)
- Precautions for Safe Handling:
 - Use only in a well-ventilated area, preferably within a chemical fume hood.[\[8\]](#)

- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[11]
- Avoid breathing dust, fumes, or vapors.[9]
- Wash hands thoroughly after handling.[10]

- Storage Conditions:
 - Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9]
 - Keep away from strong oxidizing agents, strong acids, and strong bases.[9]

Conclusion

Methyl 3-(trifluoromethyl)picolinate is a strategically designed chemical building block with significant potential for innovation. Its IUPAC name, methyl 3-(trifluoromethyl)pyridine-2-carboxylate, accurately describes a structure that provides chemists with multiple avenues for synthetic elaboration. A thorough understanding of its properties, synthesis, and spectroscopic signature, as detailed in this guide, empowers researchers to leverage its unique attributes in the rational design of next-generation pharmaceuticals, agrochemicals, and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Methyl 3-hydroxy-5-(trifluoromethyl)picolinate [myskinrecipes.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. acrospharma.co.kr [acrospharma.co.kr]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [IUPAC name for Methyl 3-(trifluoromethyl)picolinate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1420764#iupac-name-for-methyl-3-trifluoromethyl-picoline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com